1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane

Medicinal Chemistry Structure-Activity Relationship (SAR) Pyrazole Regioisomerism

1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane (CAS 1247800-54-9) is a synthetic small-molecule building block of molecular formula C₁₀H₁₈N₄ and molecular weight 194.28 g/mol. It incorporates a seven-membered 1,4-diazepane (homopiperazine) ring N-functionalized at position 1 with a 1-methyl-1H-pyrazol-5-ylmethyl substituent.

Molecular Formula C10H18N4
Molecular Weight 194.28 g/mol
Cat. No. B11902137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane
Molecular FormulaC10H18N4
Molecular Weight194.28 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)CN2CCCNCC2
InChIInChI=1S/C10H18N4/c1-13-10(3-5-12-13)9-14-7-2-4-11-6-8-14/h3,5,11H,2,4,6-9H2,1H3
InChIKeyKPOQQAIATOMLAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane: Core Chemical Identity and Baseline Specifications for Procurement Evaluation


1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane (CAS 1247800-54-9) is a synthetic small-molecule building block of molecular formula C₁₀H₁₈N₄ and molecular weight 194.28 g/mol . It incorporates a seven-membered 1,4-diazepane (homopiperazine) ring N-functionalized at position 1 with a 1-methyl-1H-pyrazol-5-ylmethyl substituent. The compound bears a canonical SMILES of CN1N=CC=C1CN1CCCNCC1 and InChI Key KPOQQAIATOMLAZ-UHFFFAOYSA-N . Key computed physicochemical descriptors include a topological polar surface area (TPSA) of 33.09 Ų and a predicted LogP of 0.22 . Commercial supply is available at a specification of ≥97% purity .

Why 1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane Cannot Be Interchanged with Its 4-Yl Regioisomer or Other Diazepane-Pyrazole Building Blocks


Generic substitution among 1,4-diazepane-pyrazole building blocks is chemically and pharmacologically invalid because pyrazole regioisomerism at the N1-methyl position dictates fundamentally distinct vectors of hydrogen-bonding, π-stacking, and steric occupancy. The 5-ylmethyl attachment (as in this compound) places the diazepane ring proximal to the pyrazole N2 lone pair, creating an intramolecular hydrogen-bond acceptor-donor spatial arrangement that differs from the 4-ylmethyl isomer, where the diazepane is distal to both ring nitrogens . In the broader 1,4-diazepane class, pyrazol-4-yl-substituted diazepanes have been characterized as 5-HT₇ receptor ligands with specific structure-activity relationships dependent on substitution regiochemistry, confirming that even positional isomerism within the pyrazole ring governs target engagement [1]. Consequently, procurement of the incorrect regioisomer for a defined synthetic sequence or parallel medicinal chemistry library enumeration leads to non-comparable structure-activity data, failed reaction trajectories, and wasted screening resources.

Quantitative Differential Evidence: 1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane vs. Closest Analogs


Regiochemical Identity: 5-Ylmethyl vs. 4-Ylmethyl Substitution Confers Distinct Hydrogen-Bond Topology and Target Engagement Potential

The target compound positions the diazepane N4 secondary amine at a through-bond distance of 3 atoms from pyrazole N2, compared to 4 atoms for the 4-ylmethyl isomer (CAS 1152965-12-2). This single-bond positional difference alters the spatial relationship between the diazepane amine hydrogen-bond donor and the pyrazole N2 hydrogen-bond acceptor, a distinction that has been shown to govern receptor binding selectivity in related 1,4-diazepane-pyrazole series. In published work on 5-HT₇ receptor antagonists, 1-(3-(3-chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane (compound 2c) demonstrated the best binding affinity and selectivity over other 5-HTR subtypes, establishing that pyrazole-diazepane regioisomerism directly translates to differential pharmacological profiles [1]. No 5-ylmethyl diazepane analog was included in that study, leaving the distinct 5-yl topological space experimentally unexplored and therefore representing a gap exploitable for novel IP generation.

Medicinal Chemistry Structure-Activity Relationship (SAR) Pyrazole Regioisomerism

LogP Differential: 5-Yl Isomer Exhibits Enhanced Aqueous Compatibility Relative to Higher-Alkyl and Dimethyl Analogs

The target compound has a predicted LogP of 0.22 (Chemscene) or −0.21 (Fluorochem), depending on the computational method employed . This value is substantially lower than the predicted LogP of the 3,5-dimethylpyrazol-4-yl analog (CAS 1869226-10-7; C₁₁H₂₀N₄, MW 208.30), which by virtue of two additional methyl groups and higher carbon count is expected to have a LogP approximately 1.0–1.5 units higher based on additive fragment contributions . Similarly, the 1-ethyl-1H-pyrazol-4-yl analog (CAS 1250183-30-2; C₁₁H₂₀N₄) carries one additional methylene unit versus the target compound, yielding a calculated LogP closer to 0.7–1.0 . In the context of CNS drug discovery, where optimal LogP values typically fall in the 1–3 range for passive permeability balanced with aqueous solubility, the target compound's lower LogP renders it a more polar, solubility-favoring starting scaffold for fragment elaboration or as a solubility-enhancing moiety in PROTAC linker design.

Physicochemical Profiling Drug-likeness LogP Optimization

Fraction sp³ (Fsp3) Benchmark: Target Compound Matches Optimal Drug-Like Three-Dimensionality at Fsp3 = 0.7

Fluorochem reports the fraction of sp³-hybridized carbons (Fsp3) for the target compound as 0.7 . This value is intrinsic to the saturated 1,4-diazepane seven-membered ring (5 sp³ carbons out of 7 ring atoms) plus the single sp³ methylene linker. For comparison, the parent unsubstituted 1,4-diazepane (homopiperazine, CAS 505-66-8) has Fsp3 = 1.0 (all carbons saturated), while fully aromatic heterocyclic scaffolds frequently exhibit Fsp3 values below 0.3. An Fsp3 of 0.7 places the target compound in a favorable range associated with higher clinical success rates: an analysis of marketed oral drugs demonstrated that mean Fsp3 increases from ~0.36 for discovery-stage compounds to ~0.47 for marketed drugs, with higher Fsp3 correlating with improved solubility and reduced off-target promiscuity [1]. The 3,5-dimethylpyrazol-4-yl analog (CAS 1869226-10-7) with two additional sp³ methyl carbons achieves Fsp3 ≈ 0.73, a marginal gain of only 0.03 units at the cost of substantially increased lipophilicity, making the target compound a more balanced vector for three-dimensional fragment growth.

Molecular Complexity Fsp3 Lead-likeness

Rotatable Bond Count of 2 Provides Conformational Restraint Advantageous for Entropy-Directed Binding

Chemscene reports the target compound as possessing only 2 rotatable bonds . This low rotatable bond count originates from the semi-rigid 1,4-diazepane ring (which restricts rotation about its endocyclic bonds) plus a single exocyclic C–N rotatable bond at the methylene linker. By comparison, the acyclic analog N-(1-methyl-1H-pyrazol-5-ylmethyl)-1,2-ethanediamine, if used as a synthetic alternative, would possess 4 rotatable bonds, imposing a higher entropic penalty upon target binding . In the established medicinal chemistry paradigm, each freely rotatable bond contributes approximately 0.7–1.6 kcal/mol to the conformational entropy penalty, meaning the rigidified diazepane scaffold may recover up to 1.4–3.2 kcal/mol of binding free energy compared to a linear diamine alternative, assuming equivalent enthalpic contacts [1]. This conformational preorganization is an intrinsic property of the 1,4-diazepane scaffold and is retained irrespective of pyrazole regioisomerism, but distinguishes this compound class from flexible-chain linkers used in PROTAC and bioconjugate chemistry.

Conformational Analysis Entropic Binding Penalty Scaffold Rigidity

Recommended Application Scenarios for 1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane Based on Differential Evidence


Fragment-Based Lead Discovery (FBLD) Requiring a 3D, Low-LogP, sp³-Rich Primary Amine Fragment

With Fsp3 = 0.7, predicted LogP ≤ 0.22, and a single secondary amine as the sole hydrogen-bond donor, this compound meets FBLD library criteria for a three-dimensional, solubility-enabling fragment. The diazepane N4 position provides a reactive handle for rapid parallel derivatization (amide coupling, sulfonylation, reductive amination) without additional deprotection steps. The 5-ylmethyl pyrazole regioisomer represents a topologically underexplored vector compared to 4-yl analogs, offering fragment screeners a genuine novelty advantage .

PROTAC or Bifunctional Degrader Linker Design Requiring Rigid, Solubility-Enhancing Central Scaffolds

The 2 rotatable bonds of the diazepane ring confer conformational restraint that can reduce the entropic penalty of ternary complex formation in PROTAC design relative to flexible PEG or alkyl linkers. The low LogP (0.22) counterbalances the lipophilic character of common E3 ligase binding moieties (e.g., CRBN or VHL ligands), potentially mitigating overall PROTAC lipophilicity and improving aqueous solubility without resorting to solubilizing group installation . The pyrazole nitrogen at position 2 provides an auxiliary metal-coordination or hydrogen-bond acceptor site for target protein engagement.

Parallel Medicinal Chemistry Library Enumeration Targeting Underexplored Kinase or GPCR Chemical Space

Published SAR on diazepane-pyrazole compounds shows that pyrazole positional isomerism governs receptor selectivity profiles, as demonstrated for 5-HT₇ receptor antagonists where pyrazol-4-yl-diazepane 2c achieved selective binding [1]. The 5-ylmethyl regioisomer has not been extensively characterized in any public SAR campaign, making it a priority scaffold for kinase or GPCR library enumeration aimed at identifying novel chemotypes with distinct selectivity fingerprints from the 4-yl series. The N4 secondary amine can be diversified with sulfonyl, acyl, or alkyl groups using robust high-throughput-compatible chemistry.

Synthetic Intermediate Requiring Documented Purity, Traceable Supply Chain, and Defined Storage Conditions

For process chemistry or multi-step synthesis where intermediate identity and purity tracking are critical, this compound is available at ≥97% purity with defined storage conditions (sealed in dry, 2–8°C) from multiple catalog suppliers . The MDL number MFCD14621674 and InChI Key KPOQQAIATOMLAZ-UHFFFAOYSA-N provide unambiguous electronic registry identifiers for integration into electronic laboratory notebooks (ELN) and compound management systems, reducing the risk of regioisomer misidentification during procurement and inventory tracking.

Quote Request

Request a Quote for 1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.